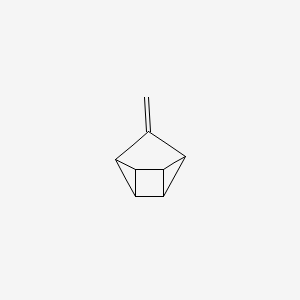
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracyclo(32002,704,6)heptane, 3-methylene- is a complex organic compound with the molecular formula C7H8 It is also known by other names such as quadricyclane This compound is characterized by its unique tetracyclic structure, which consists of four interconnected rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- typically involves the photochemical isomerization of norbornadiene. This process requires the presence of a photosensitizer, such as acetone, and ultraviolet light. The reaction proceeds as follows:
- Norbornadiene is dissolved in acetone.
- The solution is irradiated with ultraviolet light.
- The photochemical reaction leads to the formation of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
- Large-scale photochemical reactors equipped with ultraviolet light sources.
- Continuous flow systems to maintain a steady supply of reactants and efficient removal of products.
- Purification steps, such as distillation or chromatography, to isolate the desired compound.
化学反应分析
Types of Reactions
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of less strained ring systems.
Substitution: The compound can undergo substitution reactions with halogens, such as chlorine or bromine, in the presence of a catalyst like iron(III) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (chlorine or bromine) with iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less strained ring systems.
Substitution: Halogenated derivatives of the compound.
科学研究应用
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- has several applications in scientific research:
Chemistry: Used as a model compound to study strained ring systems and their reactivity.
Biology: Investigated for its potential as a photoactive molecule in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique structure.
Industry: Utilized in the development of advanced materials, such as polymers with enhanced mechanical properties.
作用机制
The mechanism by which Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- exerts its effects is primarily related to its strained ring system. The high strain energy makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes.
相似化合物的比较
Similar Compounds
Norbornadiene: A precursor in the synthesis of Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Quadricyclane: Another name for Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene-.
Bicyclo[2.2.1]heptane: A related compound with a similar ring structure but fewer rings.
Uniqueness
Tetracyclo(3.2.0.02,7.04,6)heptane, 3-methylene- is unique due to its highly strained tetracyclic structure, which imparts significant reactivity and potential for various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
38898-42-9 |
|---|---|
分子式 |
C8H8 |
分子量 |
104.15 g/mol |
IUPAC 名称 |
3-methylidenetetracyclo[3.2.0.02,7.04,6]heptane |
InChI |
InChI=1S/C8H8/c1-2-3-5-6(3)8-4(2)7(5)8/h3-8H,1H2 |
InChI 键 |
IZMSINAXDCVVQY-UHFFFAOYSA-N |
规范 SMILES |
C=C1C2C3C2C4C3C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
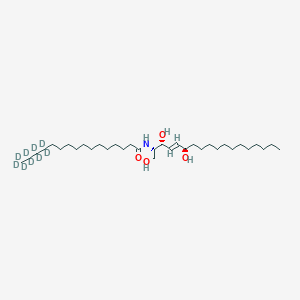
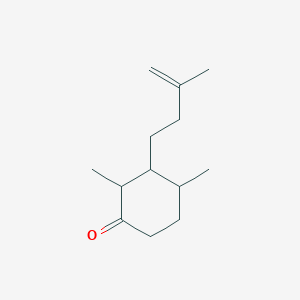
![2-methoxy-4-((E)-{[(3-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B11936679.png)

![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)

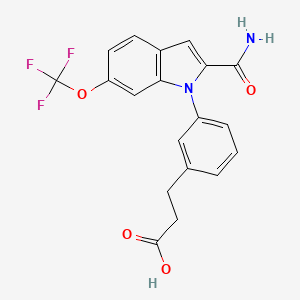

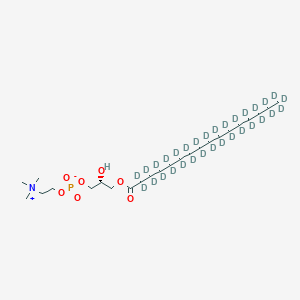

![(S)-2-({[4-(2,2-dimethyl-1,3-dioxan-5-yl)methoxy-3,5-dimethylpyridin-2-yl]methyl}sulfinyl)-1H-benzimidazole](/img/structure/B11936724.png)
